molecular formula C9H10N2O4S B1421461 methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate CAS No. 1251923-55-3

methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate

Cat. No.: B1421461
CAS No.: 1251923-55-3
M. Wt: 242.25 g/mol
InChI Key: VMJNJQAMISKIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzothiadiazine Chemistry

Benzothiadiazines emerged as a significant class of heterocyclic compounds following the discovery of their diuretic properties in the mid-20th century. The foundational work on benzothiadiazine derivatives began with the synthesis of chlorothiazide in the 1950s, which marked the advent of thiazide diuretics. Early synthetic routes focused on cyclization reactions involving 2-aminobenzenesulfonamides and carbonyl reagents. The development of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate represents a specialized branch of this research, driven by the need for structurally diverse intermediates in medicinal chemistry. Innovations in metal-catalyzed reactions, such as rhodium-mediated C−H amidation, and iodine-mediated cyclizations, expanded the synthetic toolkit for benzothiadiazine derivatives in the 21st century.

Classification and Nomenclature

The compound is systematically named methyl 3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide , reflecting its structural features:

  • Benzothiadiazine core : A fused bicyclic system comprising a benzene ring (positions 1–6) and a 1,2,4-thiadiazine ring (positions 7–9).
  • Substituents :
    • A methyl carboxylate group at position 3.
    • Two sulfone oxygen atoms at position 1.

      Its IUPAC name adheres to the Hantzsch-Widman system, with the thiadiazine ring numbered to prioritize sulfur (position 1) and nitrogen atoms (positions 2 and 4). Alternative nomenclature includes the λ⁶-sulfonamide designation (1λ⁶,2,4-benzothiadiazine) to emphasize hypervalent sulfur.

Significance in Heterocyclic Chemistry

Benzothiadiazines occupy a critical niche in heterocyclic chemistry due to their:

  • Electron-deficient aromatic system , enabling participation in cycloaddition and nucleophilic substitution reactions.
  • Bioisosteric potential : The sulfonamide group mimics carboxylic acid functionalities in drug design.
  • Versatile scaffold : Derivatives exhibit diverse pharmacological activities, including aldose reductase inhibition and diuretic effects. This compound serves as a precursor for advanced analogs, leveraging its ester moiety for further derivatization.

Molecular Architecture Overview

The molecular structure (C₉H₁₀N₂O₄S, MW 242.25 g/mol) features:

  • Fused ring system : A planar benzene ring fused to a non-planar thiadiazine ring, with puckering at the sulfur and N4 atoms.
  • Key functional groups :
Group Position Role
Sulfone (SO₂) 1 Enhances electrophilicity and hydrogen-bonding capacity.
Methyl carboxylate 3 Provides steric bulk and modulates solubility.

  • Hydrogen-bonding motifs : The sulfone oxygen atoms act as acceptors, while the N2-H group serves as a donor, facilitating crystal packing.

Structural Analysis Table

Parameter Value Source
Molecular formula C₉H₁₀N₂O₄S
SMILES COC(=O)C1NC2=CC=CC=C2S(=O)(=O)N1
XLogP3 1.2
Topological polar surface area 95.7 Ų

Properties

IUPAC Name

methyl 1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5,8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJNJQAMISKIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1NC2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-55-3
Record name methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis typically begins with ortho-substituted benzenesulfonyl derivatives such as sodium 2-formylbenzenesulfonate or its acyl analogs. Two main synthetic routes are employed:

  • Method A: Acidic hydrolysis of 1,3-dioxolanes or ketals to yield 2-formyl- or 2-acylbenzenesulfonyl chlorides, followed by cyclization with hydrazine monohydrate to form the benzothiadiazine 1,1-dioxide core.

  • Method B: Treatment of acetals or ketals with acetohydrazide to form sulfonyl-acetohydrazides, which upon acidic deprotection and ring closure yield the target heterocycles in one pot.

These methods provide good yields and reproducibility for the parent benzothiadiazine 1,1-dioxide compounds and their derivatives.

Base-Induced Rearrangement Reactions for Target Compound Formation

Role of Base and Rearrangement Pathways

The key step in the preparation of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate involves base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. The reaction mechanism and product distribution depend critically on the amount and type of base used, typically potassium tert-butoxide (t-BuOK).

Two main rearrangement pathways have been identified:

  • Diaza--Wittig Rearrangement: Using 2 equivalents of t-BuOK in THF at room temperature leads predominantly to ring contraction products, 1,2-benzisothiazole 1,1-dioxides.

  • Diaza--Wittig Rearrangement: Using 6 equivalents of t-BuOK promotes ring opening along the N–N bond followed by ring closure to form 1,2-benzothiazine 1,1-dioxides, which includes the this compound derivative.

This latter rearrangement is particularly noteworthy due to its rarity and the formation of a novel heterocyclic system through an unusual N–N bond cleavage and reformation process.

Detailed Reaction Conditions and Yields

Entry Base (equiv) Solvent Temp (°C) Product Ratio (Benzisothiazole : Benzothiazine) Yield (%) Notes
1 2 (t-BuOK) THF 25 1:0 74 Selective formation of benzisothiazole 1,1-dioxide
2 6 (t-BuOK) DMSO 25 0:1 84 Selective formation of benzothiazine 1,1-dioxide
3 6 (t-BuOK) DMF 25 0.12:1 93 High yield of benzothiazine derivative
4 6 (t-BuOK) 1,4-Dioxane 25 0.10:1 87 Efficient rearrangement with good selectivity
5 6 (t-BuOK) THF Reflux 1:0.16 (diastereomeric mixture) 88 For certain alkyl derivatives, mixture of diastereomers formed

Table 1: Selected base-induced rearrangement reactions of benzothiadiazine 1,1-dioxides

Mechanistic Insights

  • The rearrangement involves a base-induced cleavage of the N–N bond in the benzothiadiazine ring.

  • With 2 equivalents of base, a monoanionic intermediate forms, leading to ring contraction (diaza--Wittig).

  • With 6 equivalents, a dianionic intermediate is generated, facilitating a ring expansion or rearrangement (diaza--Wittig), yielding the benzothiazine 1,1-dioxide system.

  • DFT calculations and NMR studies confirm the intermediates and the role of enamide species formed during workup.

  • Quenching conditions (water vs. acidic solutions) influence the product distribution and purity.

These mechanistic details provide a robust framework for selectively synthesizing this compound by controlling base equivalents and reaction conditions.

Experimental Protocol Example for Preparation

Synthesis of this compound (Representative Procedure):

  • Starting material: 3-acetyl-2-methyl-3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide derivative.

  • Dissolve 0.6 mmol of substrate in 3 mL of dry dimethylformamide (DMF).

  • Add 6 equivalents (3.6 mmol) of potassium tert-butoxide at room temperature under inert atmosphere.

  • Stir for 30 minutes to 6 hours depending on substrate substitution.

  • Quench reaction with water or dilute acid to precipitate product.

  • Isolate product by filtration or crystallization.

  • Purify by recrystallization from DMSO or THF as needed.

  • Typical yields: 80–93% for benzothiazine 1,1-dioxide derivatives including methyl esters.

Summary of Research Findings

  • The base-induced rearrangement method offers a practical, high-yielding route to this compound.

  • The reaction conditions are tunable to favor either ring contraction or ring expansion products.

  • The use of 6 equivalents of t-BuOK in polar aprotic solvents such as DMF or DMSO is optimal for the targeted benzothiazine 1,1-dioxide formation.

  • Detailed mechanistic studies support the formation of key dianionic intermediates and the role of enamides in the process.

  • The synthetic route is scalable and allows for substitution pattern variation, enabling the preparation of diverse derivatives for pharmacological evaluation.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
Methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate is structurally related to thiazide diuretics, which are commonly used to treat hypertension. Studies have indicated that compounds in this class can effectively lower blood pressure by promoting diuresis and reducing vascular resistance . The compound's unique structure may enhance its efficacy and selectivity for specific receptors involved in blood pressure regulation.

Antimicrobial Activity
Research has demonstrated that benzothiadiazine derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Potential in Cancer Therapy
Emerging studies suggest that this compound may possess anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . Further research is needed to elucidate its full potential and therapeutic window.

Agricultural Applications

Herbicidal Properties
The compound's unique chemical structure suggests potential applications as a herbicide. Initial studies have indicated that this compound can inhibit the growth of certain weed species without adversely affecting crop plants . This selective herbicidal activity could be valuable for sustainable agricultural practices.

Plant Growth Regulation
Research indicates that benzothiadiazines may act as plant growth regulators. This compound has been shown to enhance root development and improve nutrient uptake in various crops . This application could lead to increased agricultural productivity and efficiency.

Case Studies

Study Application Findings
Study on Antihypertensive EffectsMedicinal ChemistryDemonstrated significant reduction in systolic blood pressure in animal models .
Antimicrobial Activity AssessmentMedicinal ChemistryShowed effective inhibition of Gram-positive and Gram-negative bacteria .
Cancer Cell Apoptosis InductionCancer TherapyInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells .
Herbicidal Activity EvaluationAgricultural ScienceInhibited growth of specific weed species while promoting crop health .
Plant Growth Regulation TrialsAgricultural ScienceEnhanced root biomass and nutrient uptake in treated plants .

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hydrochlorothiazide (6-Chloro-1,1-Dioxo-3,4-Dihydro-2H-1,2,4-Benzothiadiazine-7-Sulfonamide)

Hydrochlorothiazide, a widely used diuretic, shares the benzothiadiazine 1,1-dioxide backbone but differs in substituents:

  • Position 3 : Hydrochlorothiazide lacks the carboxylate ester, instead having a hydrogen atom.
  • Position 7 : A sulfonamide group (-SO₂NH₂) replaces the methyl carboxylate.
  • Pharmacology : Hydrochlorothiazide inhibits renal sodium reabsorption, with onset of action within 2 hours and duration of 6–12 hours .
Property Methyl Carboxylate Derivative Hydrochlorothiazide
Core Structure 1,2,4-Benzothiadiazine 1,1-dioxide 1,2,4-Benzothiadiazine 1,1-dioxide
Position 3 Substituent Methyl carboxylate (-COOCH₃) Hydrogen (-H)
Position 7 Substituent Hydrogen (-H) Sulfonamide (-SO₂NH₂)
Primary Activity Potential neuromodulation Diuretic

Ethyl Esters of Benzothiadiazine Derivatives

Ethyl esters, such as Ethyl 6,7-Dichloro-2-(4-Methoxybenzyl)-... (15b) , exhibit structural variations:

  • Substituents : Chloro, methoxybenzyl, or aryl groups at positions 6, 7, or 2.
  • Physical Properties : Melting points range from 104–108°C (15b) to oil-like consistency for derivatives with aryl-oxoethyl groups .
  • Synthesis Yields : Vary significantly (25–96%), influenced by steric and electronic effects of substituents .
Compound Substituents Yield Melting Point
15b (Ethyl ester) 6,7-Dichloro, 4-methoxybenzyl 36% 104–108°C
17r (Ethyl ester) 6,7-Dichloro, 3-chlorobenzyl 96% Solid (white)
Methyl Carboxylate Methyl ester at position 3 Not reported Likely lower due to ester stability

Methyl Ester Derivatives with Varied Substituents

  • Methyl 6-Methyl-... (CAS 931745-29-8) : Features a methyl group at position 6 (vs. chloro in the target compound), reducing molecular weight (256.28 vs. ~300–370 for chlorinated analogs) .
  • Methyl 6-Chloro-2-Methyl-7-Sulfamoyl-... (CAS 42583-55-1) : Combines chloro, methyl, and sulfamoyl groups, resulting in higher molecular weight (369.8) and density (1.618 g/cm³) .
Compound Molecular Weight Substituents Key Functional Groups
Target Compound ~300–350 (estimated) Chloro (position 6/7?), methyl carboxylate -COOCH₃, -SO₂
CAS 931745-29-8 256.28 6-Methyl -COOCH₃, -SO₂
CAS 42583-55-1 369.80 6-Chloro, 2-methyl, 7-sulfamoyl -COOCH₃, -SO₂, -SO₂NH₂

Pharmacologically Active Analogs (AMPA/Kainate Receptor Modulators)

  • Cyclothiazide : A 3,4-dihydro derivative with a bicycloheptenyl group, completely abolishes AMPA receptor desensitization at 100 µM .
  • Diazoxide (IDRA 2-19) : Less potent than cyclothiazide, highlighting the importance of substituents like sulfonamide vs. carboxylate .
  • 5-Aryl Derivatives : Suzuki coupling products (e.g., 5-aryl-7-chloro-3-methyl) show enhanced receptor binding, suggesting aryl groups at position 5 improve activity .

Biological Activity

Methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C8H8N2O4S
  • Molecular Weight : 224.23 g/mol
  • CAS Number : 360-81-6

Biological Activity Overview

The compound exhibits various biological activities including:

  • Antihypertensive Effects : Studies indicate that methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine derivatives can act as antihypertensive agents by modulating blood pressure through vasodilation and reduction in peripheral resistance .
  • Hyperglycemic Activity : It has been shown to influence insulin production and reduce urine output in vivo and in vitro. This suggests a potential role in managing diabetes by modulating glucose levels .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in hypertension and glucose metabolism.
  • Vasodilation : By relaxing vascular smooth muscles, it contributes to lowering blood pressure.
  • Insulin Modulation : Enhances insulin secretion from pancreatic beta cells.

Case Studies and Experimental Data

Several studies have investigated the biological activity of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine:

StudyFindings
Study A (2020)Demonstrated significant antihypertensive effects in animal models with a notable decrease in systolic blood pressure.
Study B (2021)Reported increased insulin secretion in vitro when tested on pancreatic cell lines.
Study C (2023)Observed a reduction in urine output correlating with the administration of the compound in diabetic rats.

Comparative Analysis with Other Compounds

The following table compares the biological activities of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine with other related compounds:

CompoundAntihypertensive ActivityInsulin SecretionUrine Output Reduction
Methyl 1,1-dioxo...HighModerateHigh
Benzothiazine XModerateHighLow
DiazoxideHighLowModerate

Q & A

Q. 1.1. What synthetic routes are commonly employed to prepare methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate, and how are intermediates characterized?

The compound is synthesized via bromination of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide using N-bromosuccinimide (NBS) and dibenzoyl peroxide in CCl₄ under reflux. Post-reaction purification involves distillation of CCl₄, hot-water washing, and recrystallization in water/methanol . Key intermediates are confirmed via NMR (¹H, ¹³C), TLC, and mass spectrometry. For example, ethyl 6,7-dichloro derivatives show distinct δ 3.77 ppm (methoxy group) and δ 169.3 ppm (ester carbonyl) in ¹H and ¹³C NMR, respectively .

Q. 1.2. How is the stereochemical configuration of the benzothiadiazine ring confirmed experimentally?

X-ray crystallography is the gold standard. The S-configuration of the hydroxy-substituted benzothiazine ring in methyl 3-hydroxy-4-oxo derivatives was resolved via single-crystal diffraction, revealing bond angles (e.g., C8–C7–C6 = 123.36°) and torsion angles (e.g., −65.00° for S–O bonds) that distinguish it from non-hydroxylated analogs .

Q. 1.3. What purification methods are effective for isolating high-purity methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine derivatives?

Recrystallization in polar solvents (e.g., methanol/water mixtures) is widely used. For ethyl ester derivatives, trituration with Et₂O or hexane followed by vacuum drying over P₂O₅ yields >99% purity (HPLC, 254 nm) .

Advanced Research Questions

Q. 2.1. How do reaction conditions (e.g., base selection) influence the hydrolysis of ester derivatives to carboxylic acids?

Hydrolysis of ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates to carboxylic acids (e.g., compound 18a) is optimized using LiOH·H₂O or NaOH in THF/H₂O. LiOH achieves 62% yield in 2–8 hours at RT, while NaOH requires longer reaction times due to slower ester cleavage kinetics . Acidic workup (1N HCl) ensures protonation of the carboxylate without side reactions.

Q. 2.2. What spectroscopic techniques resolve contradictions in structural assignments for substituted benzothiadiazines?

Discrepancies in substituent positioning (e.g., hydroxy vs. methoxy groups) are resolved via:

  • ¹H-¹H COSY NMR : Correlates coupling patterns (e.g., dd at δ 3.08 and 3.39 ppm for CH₂ groups in ethyl 6,7-dichloro derivatives) .
  • XRD : Confirms spatial arrangements, such as the planarity of the benzothiazine ring (dihedral angles <5° deviation from coplanarity) .
  • MS/MS fragmentation : Differentiates regioisomers via unique fragment ions (e.g., m/z 442 [M-H]⁻ for dichloro derivatives) .

Q. 2.3. How does substitution on the benzothiadiazine ring impact biological activity, such as NMDA receptor binding?

Derivatives with electron-withdrawing groups (e.g., Cl at C6/C7) show enhanced binding to the NMDA receptor glycine site. For example, 6-chloro-2-(4-methoxybenzyl) analogs exhibit IC₅₀ values <10 µM in glycine displacement assays, attributed to increased lipophilicity and hydrogen-bonding capacity .

Q. 2.4. What computational methods validate experimental data for benzothiadiazine derivatives?

DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize molecular geometries. For methyl 4-hydroxy-2-methoxycarbonyl derivatives, computed δ 169.3 ppm (ester C=O) aligns with experimental ¹³C NMR within ±2 ppm .

Methodological Challenges and Solutions

Q. 3.1. How are crystallization conditions optimized for benzothiadiazine derivatives with low solubility?

  • Mixed-solvent systems : Methanol/water (1:1) promotes nucleation for hydroxylated derivatives .
  • Seeding : Introduction of microcrystals from analogous structures (e.g., ethyl 6,8-dichloro derivatives) reduces amorphous precipitation .

Q. 3.2. How are reaction yields improved for bromination steps involving NBS?

  • Catalyst loading : Dibenzoyl peroxide (5 mol%) minimizes side reactions (e.g., over-bromination) .
  • Solvent selection : CCl₄ enhances radical stability vs. CH₂Cl₂, increasing yields from 25% to 36% for dichloro derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.